2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a sulfonylacetamido group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach includes:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the thiophene derivative with an appropriate amine, such as methylamine, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity to the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
- 2-(2-((4-bromophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
- 2-(2-((4-methylphenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S2/c1-16-13(19)11-6-7-22-14(11)17-12(18)8-23(20,21)10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUXIXFFBCYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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